Norantipyrine Glucuronide Sodium Salt

Description

Overview of Phase II Metabolic Pathways and Conjugation Reactions

Phase II metabolic pathways, also known as conjugation reactions, are a critical component of the body's mechanism for detoxifying and eliminating foreign compounds (xenobiotics), including drugs and toxins. nih.govresearchgate.net Following Phase I metabolism, which typically introduces or exposes functional groups on a molecule, Phase II reactions involve the attachment of small, polar, and ionizable endogenous molecules to these functional groups. researchgate.net This process, called conjugation, significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body, primarily through urine or bile. researchgate.net

The primary types of conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. youtube.com A key feature of most of these reactions is the initial activation of the conjugating group into a coenzyme form before it is transferred to the substrate by a specific transferase enzyme. researchgate.net These pathways are generally considered true detoxification routes as the resulting conjugated products are typically biologically inactive and non-toxic. researchgate.net

Significance of Glucuronidation in Xenobiotic Metabolism

Glucuronidation is arguably the most important and widespread Phase II metabolic pathway for the elimination of a vast array of substances. nih.gov This process is essential for the metabolism of not only drugs and other xenobiotics but also endogenous compounds such as bilirubin, steroid hormones, and bile acids. researchgate.net The reaction involves the transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate molecule. nih.gov This transfer is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov

The addition of the highly polar glucuronic acid moiety dramatically increases the hydrophilicity of the substrate, making the resulting glucuronide conjugate more readily excretable. nih.gov Glucuronidation primarily occurs in the liver, the body's main detoxification organ, but UGT enzymes are also present in other tissues, including the intestine, kidneys, and brain. researchgate.netnih.gov The efficiency of glucuronidation can be influenced by various factors, including genetic polymorphisms in UGT enzymes, which can affect an individual's response to drugs.

Norantipyrine Glucuronide as a Key Metabolite in Antipyrine (B355649) Disposition Studies

Antipyrine is a well-established probe drug used in clinical pharmacology to assess the activity of drug-metabolizing enzymes, particularly the cytochrome P450 system. nih.gov Its metabolism results in several metabolites, with the primary oxidative metabolites being 4-hydroxyantipyrine (B57837), norantipyrine, and 3-hydroxymethylantipyrine. nih.gov

The data from a study on the urinary excretion of antipyrine and its metabolites in healthy volunteers is summarized in the interactive table below.

| Metabolite | Percentage of Dose Excreted in Urine (52h) | Form of Excretion |

| Unchanged Antipyrine | 3.3 ± 1.2% | - |

| 4-Hydroxyantipyrine | 28.5 ± 2.2% | Entirely as glucuronide |

| Norantipyrine | 16.5 ± 6.0% | Entirely as glucuronide |

| 3-Hydroxymethylantipyrine | 35.1 ± 7.2% | 58 ± 9% as glucuronide |

| 3-Carboxyantipyrine | 3.3 ± 0.8% | Free form |

Data from a study involving a 500 mg oral dose of antipyrine in healthy volunteers. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H17N2NaO7 |

|---|---|

Molecular Weight |

372.30 g/mol |

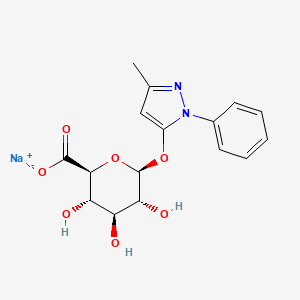

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 |

InChI Key |

WSRPHIIMYLZSID-YYHOVTOASA-M |

Isomeric SMILES |

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+] |

Canonical SMILES |

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+] |

Origin of Product |

United States |

Mechanistic Investigation of Norantipyrine Glucuronide Formation

Precursor Biotransformation: Norantipyrine Generation from Antipyrine (B355649)

The first critical step in the metabolic pathway is the conversion of antipyrine to norantipyrine. This transformation is an oxidative reaction primarily occurring in the liver.

The formation of norantipyrine from antipyrine occurs through N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are essential for the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. nih.gov In this specific reaction, a methyl group is removed from the nitrogen atom of the antipyrine molecule, yielding norantipyrine. This process is a key example of Phase I metabolism, which introduces or exposes functional groups on a substrate, preparing it for subsequent Phase II reactions.

Research has identified several specific CYP450 isoforms that contribute to the N-demethylation of antipyrine. The predominant enzymes responsible for norantipyrine formation belong to the CYP2C subfamily. researchgate.net Additionally, the isoform CYP1A2 has been shown to be involved in this metabolic step. researchgate.net

Studies using chemical inhibitors and antibodies have helped to elucidate the contribution of these specific isoforms. For instance, LKM-2 antibodies, which target the CYP2C family, have been shown to cause a significant inhibition of norantipyrine formation, ranging from 75% to 100%. researchgate.net The involvement of CYP1A2 is supported by inhibition studies with furafylline (B147604) and fluvoxamine, which inhibited norantipyrine formation by approximately 30%. researchgate.net This indicates that while the CYP2C subfamily plays the primary role, CYP1A2 also contributes to this biotransformation.

Table 1: Cytochrome P450 Isoforms Involved in Norantipyrine Formation An interactive table detailing the specific enzymes and their roles in the conversion of antipyrine to norantipyrine.

| Enzyme Isoform | Primary Role | Evidence of Involvement |

|---|---|---|

| CYP2C Subfamily | Predominant catalyst | 75-100% inhibition by anti-CYP2C antibodies. researchgate.net |

| CYP1A2 | Contributing catalyst | ~30% inhibition by furafylline and fluvoxamine. researchgate.net |

| CYP3A4 | Minor or negligible | Primarily catalyzes 4-hydroxylation of antipyrine. researchgate.net |

Enzymatic Glucuronidation of Norantipyrine

Following its formation from antipyrine, norantipyrine undergoes Phase II metabolism, specifically glucuronidation. This conjugation reaction increases the water solubility of the molecule, facilitating its excretion from the body. nih.gov

The enzymatic catalysts for glucuronidation are the Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs). researchgate.net These enzymes are part of a major pathway in drug metabolism that conjugates lipophilic compounds with glucuronic acid. nih.gov The UGTs transfer a glucuronic acid moiety from a high-energy cofactor to the norantipyrine molecule. This process typically occurs on functional groups such as hydroxyls, amines, or carboxylic acids. nih.gov The addition of the polar glucuronic acid group renders the resulting norantipyrine glucuronide conjugate more water-soluble and readily excretable in urine or bile.

The glucuronidation reaction is critically dependent on an activated form of glucuronic acid, which serves as the donor molecule. This activated sugar is Uridine 5'-diphospho-glucuronic acid (UDPGA), also commonly referred to as UDP-glucuronic acid. researchgate.net The UGT enzyme facilitates a bisubstrate reaction, requiring both the substrate (aglycone), which is norantipyrine in this case, and the cofactor, UDPGA. researchgate.net The reaction proceeds via the formation of a ternary complex involving the UGT enzyme, norantipyrine, and UDPGA, leading to the transfer of the glucuronic acid group to the substrate and the release of the glucuronidated product and Uridine Diphosphate (UDP).

Kinetic Characterization of Norantipyrine Glucuronide Formation

The efficiency and rate of an enzymatic reaction are described by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum rate of reaction (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for its substrate.

While the kinetics for the initial step—the formation of norantipyrine from antipyrine—have been characterized in human liver microsomes, specific kinetic data for the subsequent glucuronidation of norantipyrine are not extensively detailed in the available literature. For the precursor biotransformation, the reaction follows Michaelis-Menten kinetics with the parameters outlined below.

Table 2: Kinetic Parameters for Norantipyrine Formation from Antipyrine This interactive table presents the kinetic data for the initial metabolic step catalyzed by Cytochrome P450 enzymes in human liver microsomes.

| Parameter | Value | Unit |

|---|---|---|

| Vₘₐₓ | 0.91 ± 0.04 | nmol · mg⁻¹ · min⁻¹ |

| Kₘ | 19.0 ± 0.8 | mmol/L |

Data derived from studies on antipyrine biotransformation. researchgate.net

Determining the kinetic parameters for norantipyrine glucuronidation would involve in vitro assays using human liver microsomes or recombinant UGT enzymes. In such experiments, the rate of norantipyrine glucuronide formation would be measured across a range of norantipyrine concentrations while maintaining a saturated concentration of the cofactor, UDPGA. researchgate.net Plotting the reaction velocity against the substrate concentration would allow for the calculation of Kₘ and Vₘₐₓ for this specific UGT-mediated reaction. However, specific published values for these parameters could not be identified in the reviewed sources.

Determination of Michaelis-Menten Kinetic Parameters (e.g., Vmax, Km)

The kinetics of Norantipyrine Glucuronide formation are analyzed to understand the efficiency and capacity of the enzymatic reaction. While specific kinetic data for the glucuronidation of norantipyrine is not extensively detailed in publicly available literature, the methodology for determining these parameters follows the principles of Michaelis-Menten kinetics. researchgate.net This model is used to characterize the rates of enzyme-catalyzed reactions.

The key parameters are:

Vmax (Maximum Velocity): This represents the maximum rate at which the glucuronide metabolite can be formed when the UGT enzyme is saturated with the norantipyrine substrate.

Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. It serves as an indicator of the affinity between the enzyme and the substrate; a lower Km value generally signifies a higher affinity.

These parameters are typically determined through in vitro experiments using systems that contain the relevant UGT enzymes, such as human liver microsomes, kidney microsomes, or recombinant human UGT isoforms. nih.govnih.gov In these assays, varying concentrations of the substrate (norantipyrine) are incubated with the enzyme source and an excess of the cofactor UDPGA. nih.gov The rate of formation of Norantipyrine Glucuronide is then measured at each concentration, and the data are fitted to the Michaelis-Menten equation to calculate Vmax and Km. researchgate.net

Illustrative Data for Enzyme Kinetics

To demonstrate how such findings are typically presented, the following table provides an example of kinetic data for the glucuronidation of a different compound, ataluren (B1667667), which is primarily metabolized by the UGT1A9 enzyme. This data is for illustrative purposes only.

| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Unbound Intrinsic Clearance (CLint,u) (µL/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes (HLM) | 144 ± 6 | 155 ± 14 | 2.8 ± 0.2 |

| Human Kidney Microsomes (HKM) | 542 ± 32 | 161 ± 21 | 10.3 ± 1.1 |

| Recombinant Human UGT1A9 | 1540 ± 110 | 137 ± 22 | 34.1 ± 4.3 |

Data adapted from a study on ataluren glucuronidation and is not representative of norantipyrine. nih.gov

Factors Influencing Glucuronidation Rates

The rate of Norantipyrine Glucuronide formation can be influenced by a multitude of factors, leading to significant variability in metabolism among individuals. These factors can be broadly categorized as genetic, physiological, and environmental.

Genetic Polymorphisms: The UGT enzymes are encoded by a superfamily of genes with numerous known genetic variations (polymorphisms). These variations can result in enzymes with altered activity, leading to decreased, increased, or unchanged rates of glucuronidation. For instance, specific polymorphisms in the UGT1A9 gene, a key enzyme in the metabolism of many compounds, can affect the clearance of its substrates. nih.gov

Enzyme Induction and Inhibition: Co-administration of other drugs or exposure to certain environmental compounds can alter glucuronidation rates.

Inducers: Substances like phenobarbital (B1680315) and rifampin can increase the expression of UGT enzymes, leading to a faster rate of glucuronidation and clearance. wikipedia.org

Inhibitors: Conversely, some drugs can compete for the same UGT enzyme or otherwise inhibit its activity, slowing down the metabolism of a co-administered substrate. This can lead to higher plasma concentrations of the parent drug.

Physiological and Pathophysiological Conditions:

Age: Glucuronidation capacity can vary with age. For certain drugs, clearance via glucuronidation may be decreased in the elderly. wikipedia.org

Disease States: Liver diseases, such as cirrhosis or hepatitis, can impair the function of hepatocytes where most glucuronidation occurs, thereby reducing metabolic capacity. adelaide.edu.au Kidney function is also crucial, as it is a site of both glucuronidation and excretion. nih.gov

Hormonal Factors: Oral contraceptives have been noted to affect the metabolism of some drugs, potentially by influencing UGT activity. adelaide.edu.au

Environmental Factors: Lifestyle choices such as tobacco smoking can induce certain metabolic enzymes, potentially increasing the rate of glucuronidation for specific substrates. wikipedia.orgresearchgate.net

Advanced Analytical Approaches for Norantipyrine Glucuronide Quantification and Characterization

Chromatographic Methodologies for Metabolite Separation and Detection

Chromatographic techniques are central to the analysis of Norantipyrine Glucuronide, enabling its separation from the parent drug, other metabolites, and endogenous components in complex biological samples. The choice of method depends on the analytical objective, whether it is quantification or structural identification.

High-Performance Liquid Chromatography (HPLC) Based Assays with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of drug metabolites. For Norantipyrine Glucuronide, reversed-phase HPLC methods have been developed that allow for its direct quantification in biological fluids like urine. nih.gov These assays can separate Norantipyrine Glucuronide from other antipyrine (B355649) glucuronides, such as 3-hydroxymethyl-antipyrine glucuronide, 4,4'-dihydroxy-antipyrine glucuronide, and 4-hydroxy-antipyrine glucuronide, in a single chromatographic run. nih.gov

The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Ultraviolet (UV) detection is commonly employed, leveraging the chromophoric nature of the antipyrine ring system. nih.govnih.gov The selection of the detection wavelength is critical for sensitivity and selectivity. While many methods focus on quantifying the aglycones after enzymatic hydrolysis, direct measurement of the intact glucuronide is advantageous as it simplifies sample preparation and provides a more accurate representation of the metabolite profile. nih.govnih.gov

Table 1: Example HPLC Conditions for Direct Analysis of Antipyrine Glucuronides

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient or isocratic elution with aqueous buffer and organic modifier (e.g., acetonitrile/methanol) |

| Detection | UV Spectrophotometry |

| Analytes Separated | Norantipyrine glucuronide, 4-hydroxy-antipyrine glucuronide, etc. |

This table is a generalized representation based on established methods for analyzing antipyrine metabolites. nih.gov

Thin-Layer Chromatography (TLC) Applications with UV Detection

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and separation of antipyrine and its derivatives. researchgate.net While direct analysis of the highly polar Norantipyrine Glucuronide on standard silica (B1680970) gel plates is challenging, TLC is effectively used to characterize the aglycone (norantipyrine) following the hydrolysis of the glucuronide conjugate. nih.gov

For this application, commercially available silica gel 60F-254 pre-coated plates are often used. researchgate.net After spotting the hydrolyzed sample, the plate is developed in a chamber containing a suitable neutral solvent system, such as chloroform-benzene-methanol mixtures. researchgate.net The separated compounds on the chromatogram are then visualized under short-wavelength UV light (typically 254 nm). researchgate.netlibretexts.org Compounds that absorb UV light appear as dark spots against the fluorescent background of the plate. libretexts.orgfiu.edu This non-destructive visualization technique allows for the subsequent scraping and extraction of the spot for further analysis. libretexts.org

Table 2: TLC Systems for Antipyrine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60F-254 |

| Mobile Phase Examples | Chloroform-Benzene-Methanol (4:1:1), Chloroform-Diethyl ether (10:8:1) |

| Visualization | UV light (254 nm) |

This table outlines typical conditions used for the separation of antipyrine and its less polar derivatives, which is applicable to the analysis of the norantipyrine aglycone after hydrolysis. researchgate.net

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a powerful and highly specific technique for the analysis of drug glucuronides. nih.gov LC-MS and its tandem version (LC-MS/MS) offer exceptional selectivity and sensitivity, enabling the direct measurement of Norantipyrine Glucuronide in complex biological matrices without the need for prior hydrolysis. nih.gov This direct approach is faster and avoids potential inaccuracies associated with incomplete enzymatic cleavage.

In LC-MS analysis, the HPLC system separates the metabolites, which are then introduced into the mass spectrometer. The mass spectrometer serves as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z). Tandem mass spectrometry provides even greater confidence in identification by fragmenting the parent ion and analyzing the resulting product ions, creating a specific fragmentation pattern or "fingerprint" for the molecule. This high degree of specificity is crucial for distinguishing between isomeric glucuronides.

Gas Chromatography (GC) for Derivatized Aglycones

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to the analysis of volatile and thermally stable compounds. nih.gov Norantipyrine Glucuronide, being a polar and non-volatile salt, cannot be analyzed directly by GC. Therefore, GC analysis requires a two-step process: hydrolysis of the glucuronide to its aglycone (norantipyrine), followed by chemical derivatization of the aglycone to increase its volatility and thermal stability. researchgate.netjfda-online.com

Derivatization modifies the analyte by replacing active hydrogen atoms in functional groups like -OH and -NH with less polar, more stable groups. researchgate.net Silylation is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.comunina.it The resulting derivatized norantipyrine is sufficiently volatile for GC separation and subsequent detection, often by mass spectrometry (GC-MS). nih.gov

Spectroscopic and Other Characterization Techniques for Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of metabolites like Norantipyrine Glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Norantipyrine Glucuronide, ¹H-NMR spectroscopy has been used to characterize the isolated metabolite. nih.gov The ¹H-NMR spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). nih.gov

Analysis of the ¹H-NMR spectrum allows for the confirmation of the structure of the norantipyrine moiety and the glucuronic acid portion of the molecule. The chemical shifts and coupling constants of the anomeric proton of the glucuronic acid ring are particularly diagnostic, confirming the point of attachment to the aglycone and the stereochemistry of the glycosidic bond. researchgate.net This technique is powerful enough to distinguish between different positional isomers and anomers directly from the spectral data. nih.gov

Table 3: Key ¹H-NMR Spectral Features for Glucuronide Characterization

| Spectral Feature | Information Provided |

|---|---|

| Anomeric Proton Signal | Chemical shift and coupling constant confirm the β-linkage and attachment site. |

| Aglycone Proton Signals | Confirm the integrity and structure of the norantipyrine moiety. |

| Glucuronic Acid Ring Protons | Chemical shifts and coupling patterns confirm the sugar structure. |

This table summarizes the general utility of ¹H-NMR in confirming the structure of glucuronide conjugates. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a valuable technique for the structural characterization of Norantipyrine Glucuronide, primarily by identifying the key functional groups present in the molecule. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For Norantipyrine Glucuronide, the spectrum is a composite of the vibrations from both the norantipyrine (the aglycone) and the glucuronic acid moieties. Analysis of the spectrum allows for the confirmation of the glucuronidation process. Key spectral features include:

Hydroxyl (-OH) Group Vibrations: The glucuronic acid portion of the molecule contains multiple hydroxyl groups, which are typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular and intramolecular hydrogen bonding.

Carboxylic Acid (C=O) and Amide (C=O) Stretching: A strong absorption band corresponding to the stretching vibration of the carboxylic acid carbonyl group in the glucuronic acid moiety is expected around 1700-1760 cm⁻¹. Additionally, the amide carbonyl group of the pyrazolone (B3327878) ring in the norantipyrine structure contributes a characteristic absorption band, typically in the range of 1630-1680 cm⁻¹.

C-O Stretching: The numerous C-O single bonds within the glucuronic acid ring and the glycosidic bond linking it to the norantipyrine aglycone give rise to a series of complex and strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretching: The phenyl group of the norantipyrine moiety will exhibit characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

By comparing the IR spectrum of Norantipyrine Glucuronide with that of the parent compound, norantipyrine, the presence of the glucuronic acid moiety can be definitively confirmed by the appearance of the characteristic hydroxyl, carboxylic acid, and C-O stretching bands.

Interactive Data Table: Characteristic IR Absorption Bands for Norantipyrine Glucuronide

| Functional Group | Moiety | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | Glucuronic Acid | 3200-3600 | Stretching (Broad) |

| Carboxylic Acid (C=O) | Glucuronic Acid | 1700-1760 | Stretching |

| Amide (C=O) | Norantipyrine | 1630-1680 | Stretching |

| Aromatic (C=C) | Norantipyrine | 1450-1600 | Stretching |

| C-O | Glucuronic Acid & Glycosidic Linkage | 1000-1300 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for both the quantification and structural elucidation of Norantipyrine Glucuronide, offering exceptional sensitivity and selectivity. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the separation of the metabolite from complex biological matrices prior to detection.

Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS) is typically employed, operating in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the protonated molecule ([M+H]⁺) of Norantipyrine Glucuronide as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interference and enabling accurate quantification even at low concentrations.

Characterization: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of Norantipyrine Glucuronide.

During MS/MS analysis, the fragmentation pattern provides crucial structural information. For Norantipyrine Glucuronide, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da) from the protonated molecule, resulting in a product ion corresponding to the protonated norantipyrine aglycone.

[M+H]⁺ of Norantipyrine Glucuronide → [M+H]⁺ of Norantipyrine + 176

Further fragmentation of the norantipyrine aglycone can also be observed, providing additional confirmation of its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact glucuronide conjugate.

Interactive Data Table: Mass Spectrometric Data for Norantipyrine Glucuronide

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Characteristic Fragmentation |

| Norantipyrine Glucuronide | 406.1 | 230.1 | Neutral loss of glucuronic acid (176 Da) |

| Norantipyrine | 230.1 | Various | Fragmentation of the aglycone |

Sample Preparation Strategies for Glucuronide Analysis in Biological Matrices

Selective Acid Hydrolysis for Aglycone Liberation

Selective acid hydrolysis is a chemical method used to cleave the glycosidic bond of glucuronide conjugates, thereby liberating the free aglycone (norantipyrine) for subsequent analysis. This approach is often employed when an authentic standard of the glucuronide is unavailable or when the analytical method is optimized for the parent drug.

The procedure typically involves the incubation of the biological sample (e.g., urine, plasma) with a strong acid, such as hydrochloric acid or sulfuric acid, at an elevated temperature. The reaction conditions, including acid concentration, temperature, and incubation time, must be carefully optimized to ensure complete cleavage of the glucuronide without causing degradation of the liberated aglycone.

While effective, acid hydrolysis can have limitations. The harsh conditions may lead to the degradation of the analyte of interest or other compounds in the sample, potentially leading to inaccurate quantification. Furthermore, acid hydrolysis is generally not selective and will cleave other types of conjugates (e.g., sulfates) that may be present, which could be a disadvantage if the goal is to specifically quantify the amount of the glucuronidated metabolite.

Enzymatic Hydrolysis Utilizing Beta-Glucuronidase

Enzymatic hydrolysis using β-glucuronidase is a widely preferred method for the cleavage of glucuronide conjugates due to its high specificity and mild reaction conditions. covachem.com This enzyme specifically catalyzes the hydrolysis of the β-D-glucuronic acid residue from the aglycone. covachem.com

The procedure involves incubating the biological sample with a solution containing β-glucuronidase at an optimal pH and temperature. The source of the β-glucuronidase can influence its efficacy, with enzymes derived from sources such as Helix pomatia, abalone, or recombinant E. coli being commonly used. nih.govnorlab.com

Key parameters to optimize for efficient enzymatic hydrolysis include:

Enzyme concentration: Sufficient enzyme must be present to ensure complete hydrolysis in a reasonable timeframe.

pH: β-glucuronidases have an optimal pH range, typically between 4.0 and 5.0.

Temperature: The reaction is generally carried out at an elevated temperature, often around 37°C to 55°C, to enhance the enzymatic activity. cdc.gov

Incubation time: The time required for complete hydrolysis can vary depending on the analyte and the reaction conditions, ranging from 30 minutes to several hours. nih.govcdc.gov

Compared to acid hydrolysis, enzymatic hydrolysis is much milder and more specific, preserving the integrity of the aglycone and other sample components. covachem.com This leads to cleaner sample extracts and more reliable quantitative results. nih.gov

Interactive Data Table: Comparison of Hydrolysis Methods for Norantipyrine Glucuronide

| Parameter | Selective Acid Hydrolysis | Enzymatic Hydrolysis (β-Glucuronidase) |

| Principle | Chemical cleavage of glycosidic bond | Enzymatic catalysis of glycosidic bond cleavage |

| Reagent | Strong acid (e.g., HCl) | β-glucuronidase enzyme |

| Conditions | Harsh (high acid concentration, high temperature) | Mild (physiological pH and temperature) |

| Specificity | Non-specific (cleaves other conjugates) | Highly specific for β-glucuronides |

| Advantages | Inexpensive, simple procedure | High specificity, preserves aglycone integrity, cleaner samples |

| Disadvantages | Potential for aglycone degradation, non-specific | More expensive, requires optimization of enzyme activity |

Validation of Analytical Methods for Robustness and Reliability

Linearity and Calibration Curve Development

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. researchgate.net For the quantification of Norantipyrine Glucuronide Sodium Salt, establishing linearity is a critical step in method validation.

This process involves preparing a series of calibration standards by diluting a stock solution of the certified Norantipyrine Glucuronide Sodium Salt reference standard. These standards, with concentrations spanning the expected range in study samples, are then analyzed. The instrument's response is plotted against the known concentration of the analyte to construct a calibration curve. The relationship is typically evaluated using a linear regression model (y = mx + c), where the coefficient of determination (r²) is calculated to assess the goodness of fit. A high r² value, generally expected to be ≥0.99, indicates a strong linear relationship between concentration and response.

Table 1: Illustrative Structure for Calibration Curve Data

| Standard Level | Theoretical Concentration (ng/mL) | Instrument Response (e.g., Peak Area) |

|---|---|---|

| STD 1 | [Lowest Concentration] | [Response Data] |

| STD 2 | [Concentration 2] | [Response Data] |

| STD 3 | [Concentration 3] | [Response Data] |

| STD 4 | [Concentration 4] | [Response Data] |

| STD 5 | [Concentration 5] | [Response Data] |

| STD 6 | [Highest Concentration] | [Response Data] |

Regression Analysis Summary

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It distinguishes the analyte's signal from the background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a suitable level of precision and accuracy. researchgate.net The LOQ is a critical parameter for quantitative assays, especially when measuring low levels of metabolites. researchgate.net

These limits are typically established by analyzing samples with known low concentrations of Norantipyrine Glucuronide. Common approaches for determination include the signal-to-noise (S/N) ratio method, where the LOD is often defined at an S/N of 3:1 and the LOQ at an S/N of 10:1. The LOQ is then validated as the lowest standard on the calibration curve that meets predefined criteria for accuracy and precision.

Table 2: Definitions of LOD and LOQ

| Parameter | Definition | Common Method of Determination | Typical Acceptance Criteria |

|---|---|---|---|

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio | S/N ≥ 3 |

| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio; Lowest calibrator meeting accuracy/precision criteria. | S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within ±20% of nominal value. |

Evaluation of Precision (Repeatability and Reproducibility)

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. This is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single analytical run.

Reproducibility (Inter-assay precision): Assesses the precision between different analytical runs, often conducted on different days with different analysts or equipment. This demonstrates the method's reliability over time.

For bioanalytical methods, the precision (%RSD) should typically not exceed 15% for QC samples, except at the LOQ, where a limit of 20% is often accepted.

Table 3: Illustrative Structure for Precision Data Reporting

Assessment of Accuracy and Recovery

Accuracy and recovery are parameters that demonstrate how close the measured results are to the true value and how efficient the extraction process is.

Accuracy: Describes the closeness of the mean test result to the true or accepted nominal value. It is determined by analyzing QC samples with known concentrations of Norantipyrine Glucuronide Sodium Salt and is expressed as the percentage of the nominal value. For bioanalytical assays, the mean value should typically be within ±15% of the nominal value (±20% at the LOQ).

Recovery: Refers to the efficiency of the analytical procedure's extraction step. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard containing the analyte at the same concentration. Consistent and reproducible recovery is more critical than achieving 100% recovery.

Table 4: Illustrative Structure for Accuracy and Recovery Data

| QC Level | Nominal Conc. (ng/mL) | Accuracy (% of Nominal) | Recovery (%) |

|---|---|---|---|

| Low | [Concentration] | [85% - 115%] | [Data] |

| Medium | [Concentration] | [85% - 115%] | [Data] |

| High | [Concentration] | [85% - 115%] | [Data] |

Applications of Norantipyrine Glucuronide Sodium Salt as a Reference Standard in Bioanalysis

A well-characterized reference standard is indispensable for the validation and routine application of any bioanalytical method. Norantipyrine Glucuronide Sodium Salt, as a certified reference material, serves several critical functions in bioanalysis:

Foundation for Quantitative Accuracy: The reference standard is the primary material used to prepare calibration curves and quality control samples. The known purity and concentration of the standard ensure that the relationship between instrument response and analyte concentration is accurately established, allowing for the precise quantification of norantipyrine glucuronide in unknown biological samples such as urine or plasma. nih.gov

Method Validation: It is used throughout the method validation process to establish and verify linearity, accuracy, precision, and the limits of quantification. Without a reliable standard, these essential performance characteristics cannot be confidently assessed.

Pharmacokinetic and Drug Metabolism Studies: In clinical and preclinical studies, accurate measurement of metabolites is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug like antipyrine. Using Norantipyrine Glucuronide Sodium Salt as a standard allows researchers to obtain reliable data on metabolite formation and elimination rates, which is vital for assessing drug efficacy and safety.

Ensuring Cross-Study Comparability: The use of a consistent, high-purity reference standard allows for the comparison of results generated across different laboratories and at different times. This is essential for regulatory submissions and for building a comprehensive understanding of a compound's metabolic profile.

Comparative Biotransformation and Species Specific Aspects of Norantipyrine Glucuronide

Interspecies Differences in Glucuronide Formation Capacity

The capacity to form glucuronide conjugates of norantipyrine is not uniform across mammalian species. This divergence is primarily rooted in the differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to substrate molecules.

The metabolic pathways of antipyrine (B355649), and specifically the formation of Norantipyrine Glucuronide, show a stark contrast between humans and rats, highlighting the challenge of interspecies extrapolation. nih.gov In humans, glucuronidation is a major metabolic route for norantipyrine. Following administration of antipyrine, approximately 25% of the dose is excreted in the urine as Norantipyrine Glucuronide within 48 hours. nih.gov

Conversely, the rat model demonstrates a completely different metabolic profile for this compound. In rats, Norantipyrine Glucuronide is not formed at all. nih.gov Instead, the primary metabolite is Norantipyrine Sulphate, which accounts for about 15-20% of the administered antipyrine dose. nih.gov This fundamental difference underscores a qualitative, not just quantitative, variation in the metabolic handling of norantipyrine between the two species. Free norantipyrine is not detected in the urine of either species, indicating efficient subsequent conjugation pathways. nih.gov

| Species | Norantipyrine Glucuronide Formation | Norantipyrine Sulphate Formation | Reference |

|---|---|---|---|

| Human | Major metabolite (~25% of antipyrine dose) | Minor metabolite | nih.gov |

| Rat | Not formed | Major metabolite (15-20% of antipyrine dose) | nih.gov |

While direct studies on norantipyrine glucuronidation are less common in other non-rodent species, the broader literature on drug glucuronidation provides essential context for potential variations.

Dog and Monkey: In general, dogs and monkeys are often considered in preclinical studies for their metabolic similarities to humans. For many compounds, the pattern of glucuronides formed in monkey and dog liver microsomes can be relatively close to that of humans. nel.edu However, significant compound-dependent differences exist. mdpi.com Studies on various substrates show that while in vitro clearance values in intestinal microsomes correlate between humans and these species, the absolute values are often lower in humans. nih.gov For certain substrates, dogs and monkeys can serve as appropriate models for human glucuronidation, but this cannot be assumed universally. nel.edunih.gov For instance, in the N-glucuronidation of a specific mTOR inhibitor, rats, dogs, and humans favored one metabolic pathway (N2-glucuronidation), while monkeys uniquely favored another (N1-glucuronide formation). researchgate.netnih.gov

Cat: The domestic cat is widely recognized for having a deficient glucuronidation capacity for many substrates. researchgate.netresearchgate.net This is attributed to genetic factors, including a non-functional UGT1A6 gene and an apparent lack of functional UGT2B7 homologues. researchgate.net Consequently, cats exhibit extremely low formation rates for certain glucuronides that are readily produced in much higher amounts by dog liver microsomes. researchgate.net This deficiency means that cats often rely more heavily on other conjugation pathways, such as sulfation. This inherent metabolic difference makes the cat a generally poor model for predicting glucuronide formation in humans.

| Species | General Glucuronidation Capacity | Specific Notes | References |

|---|---|---|---|

| Dog | Generally robust; often similar to humans but can be substrate-dependent. | Considered a useful model for certain xenobiotics. | nel.edunih.gov |

| Cat | Deficient for many substrates. | Known genetic deficiencies in UGT enzymes (e.g., UGT1A6). | researchgate.netresearchgate.net |

| Monkey | Generally robust and often predictive of human metabolism. | Can exhibit unique, substrate-specific pathways different from humans. | nel.edunih.govnih.gov |

Physiological Factors Influencing Species-Specific Glucuronidation Capacity

The observed species-specific differences in the formation of Norantipyrine Glucuronide and other glucuronidated metabolites are dictated by several underlying physiological factors. The primary drivers are the expression, diversity, and catalytic function of the UGT enzyme superfamily. researchgate.netnih.gov

Key factors include:

UGT Isoform Expression: Different species express a unique complement of UGT isoforms in various tissues, particularly the liver and intestine, which are primary sites of drug metabolism. mdpi.comnih.gov For example, the absence of Norantipyrine Glucuronide formation in rats suggests a lack of, or very low activity of, the specific UGT isoform responsible for this reaction, which is present in humans. nih.gov

Genetic Makeup and Enzyme Function: The genetic sequences of UGT enzymes vary between species, leading to differences in substrate specificity and catalytic efficiency (Vmax and Km values). mdpi.comnih.gov Even when orthologous enzymes exist, their affinity for a particular substrate can differ dramatically.

Implications for Preclinical Drug Metabolism Studies and Translational Research

The pronounced species differences in glucuronidation have critical implications for preclinical drug development and the translation of animal data to humans. nih.gov The case of norantipyrine, where rats fail to form the glucuronide metabolite that is prominent in humans, exemplifies the risks of relying on a single, inappropriate animal model. nih.gov

The key implications include:

Model Selection: The choice of animal species for preclinical safety and metabolism studies is paramount. Using a model that does not adequately reflect human metabolic pathways can lead to misleading predictions of a drug's pharmacokinetics and potential toxicity. mdpi.comnih.gov The significant interspecies variability in glucuronidation means that data from rodents may not be predictive for humans, and even data from species like dogs or monkeys must be interpreted with caution. nih.govnih.gov

Extrapolation Challenges: Extrapolating pharmacokinetic data from laboratory animals to predict human dosage and exposure requires careful consideration of metabolic differences. nih.govresearchgate.net A failure to account for a major metabolic pathway like glucuronidation can result in inaccurate estimations of drug clearance and bioavailability. mdpi.com

Advancements in Predictive Models: To bridge the gap created by these species differences, significant research has focused on developing better predictive tools. This includes the use of in vitro systems with human-derived materials (e.g., human liver microsomes) and the creation of "humanized" animal models. nih.gov For instance, humanized UGT1 mice, which express human UGT1A genes, have been developed to more accurately predict drug glucuronidation and associated toxicities in humans. nih.gov Such models offer a promising avenue for improving the translation of preclinical findings to clinical practice. nih.gov

Enzyme Induction and Inhibition in Norantipyrine Glucuronide Biotransformation

Modulatory Effects of Enzyme Inducers on Cytochrome P450 and UGT Activities

Enzyme induction is a process where exposure to certain chemical agents leads to an increased synthesis of metabolizing enzymes, thereby enhancing the rate of biotransformation of their substrates. This phenomenon has been observed to selectively affect the metabolic pathways of antipyrine (B355649).

Research has shown that the enzymes responsible for norantipyrine formation are particularly susceptible to induction. nih.govnih.gov Studies in healthy volunteers have demonstrated that administration of inducing agents can differentially increase the clearance of antipyrine to its various metabolites. For instance, treatment with pentobarbitone was found to increase the total clearance of antipyrine by 60%, with a particularly pronounced increase in the formation of norantipyrine compared to other metabolites like 4-hydroxyantipyrine (B57837) and 3-hydroxymethyl-antipyrine. nih.govnih.gov Similarly, the antibiotic rifampicin (B610482) has been shown to increase clearance to norphenazone (norantipyrine) to a much greater extent than to the other two primary metabolites. documentsdelivered.com

Interestingly, antipyrine itself can act as an enzyme inducer, a process known as auto-induction. nih.govamanote.com Following an 8-day treatment period with antipyrine, its total clearance was observed to increase by 16%, an effect almost entirely attributable to a selective increase in the rate of norantipyrine production. nih.gov This selective induction suggests that the specific CYP450 isoenzymes responsible for N-demethylation to form norantipyrine are highly inducible by these compounds. nih.govnih.gov

| Inducing Agent | Effect on Antipyrine Total Clearance | Primary Metabolite Pathway Affected | Key Finding |

| Pentobarbitone | ▲ 60% increase | Norantipyrine, 4-hydroxyantipyrine, 3-hydroxymethyl-antipyrine | The increase in norantipyrine formation was significantly higher than for other metabolites. nih.gov |

| Rifampicin | ▲ Significant increase | Norantipyrine, 4-hydroxyantipyrine, 3-hydroxymethylantipyrine | Clearance to norantipyrine was increased to a much greater extent than to other metabolites. documentsdelivered.com |

| Antipyrine | ▲ 16% increase | Norantipyrine | The increase in clearance was almost entirely due to selective induction of norantipyrine formation. nih.gov |

While the induction of CYP450 enzymes leading to norantipyrine formation is well-documented, the subsequent induction of UGT enzymes responsible for its glucuronidation is less specifically characterized. The UGT enzyme superfamily is known to be inducible, which can alter the clearance of drugs that undergo glucuronidation. nih.govcriver.com However, specific studies detailing the induction of UGT activity in the context of norantipyrine glucuronidation are not extensively covered in the literature. In general, the induction of both CYP450 and UGT enzymes can lead to complex drug-drug interactions and variability in drug response. researchgate.net

Impact of Enzyme Inhibitors on Norantipyrine and its Subsequent Glucuronide Formation

Enzyme inhibition involves the reduction in the catalytic activity of an enzyme, which can lead to decreased metabolism and increased plasma concentrations of a substrate drug. The formation of norantipyrine from antipyrine is susceptible to inhibition by various compounds that target specific CYP450 enzymes.

Studies in rats using steady-state infusions of inhibitors have provided quantitative data on this process. The drug cimetidine (B194882) exhibits selective inhibition, reducing the rate of N-demethylation (norantipyrine formation) by approximately 50% while not affecting 4-hydroxylation. nih.gov In contrast, metyrapone (B1676538) acts as a non-selective inhibitor, reducing the formation of all three major oxidative metabolites, including norantipyrine, by about one-third. nih.gov

| Inhibiting Agent | Target Pathway | Degree of Inhibition | Selectivity |

| Cimetidine | N-demethylation (Norantipyrine formation) | ▼ ~50% reduction in formation rate | Selective (does not affect 4-hydroxylation) nih.gov |

| Metyrapone | Oxidative metabolism | ▼ ~33% reduction in formation rate | Non-selective (inhibits all three major pathways) nih.gov |

Investigation of Drug-Drug Interactions at the Metabolic Level

The modulation of CYP450 and UGT enzymes by inducers and inhibitors is the primary mechanism behind many metabolic drug-drug interactions (DDIs). nih.gov The co-administration of a drug that is an inducer or inhibitor of the enzymes involved in norantipyrine glucuronide formation can significantly alter the pharmacokinetics of antipyrine.

Interactions via Enzyme Induction: Co-administration of potent inducers like rifampicin or pentobarbitone with antipyrine can lead to a clinically significant DDI. nih.govdocumentsdelivered.com By increasing the activity of the CYP450 enzymes that produce norantipyrine, these drugs accelerate the metabolic conversion of antipyrine down this specific pathway. nih.govdocumentsdelivered.com This results in a faster clearance of antipyrine but a higher production rate of the norantipyrine intermediate.

Interactions via Enzyme Inhibition: Conversely, co-administration of an inhibitor can slow down this process. For example, if a patient taking antipyrine is also treated with cimetidine, the 50% reduction in the N-demethylation rate would lead to decreased formation of norantipyrine. nih.gov This would likely increase the plasma concentration and half-life of the parent drug, antipyrine, as one of its major metabolic pathways is partially blocked.

The potential for DDIs also exists at the glucuronidation step. Although many drugs are metabolized through multiple pathways, competition for a specific UGT enzyme can lead to interactions. researchgate.net If norantipyrine is glucuronidated by a UGT isoform that is also responsible for the metabolism of another co-administered drug, competitive inhibition may occur. This would reduce the formation rate of norantipyrine glucuronide and potentially that of the other drug's glucuronide, leading to altered clearance for both compounds. The regulatory importance of evaluating UGT inhibition as part of DDI studies is increasingly recognized. evotec.com

Advanced Research Perspectives on Norantipyrine Glucuronide

Elucidation of Specific UGT Isoforms Responsible for Norantipyrine Glucuronidation

The biotransformation of norantipyrine to its glucuronide conjugate is catalyzed by the uridine (B1682114) diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. Identifying the specific UGT isoforms responsible for this reaction is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism. While direct studies pinpointing the exact UGT isoforms for norantipyrine glucuronidation are not extensively detailed in current literature, research into the glucuronidation of structurally similar compounds and the broader substrate specificities of UGT enzymes provides valuable inferential evidence.

The major hepatic UGT isoforms, including members of the UGT1A and UGT2B subfamilies, are the primary candidates for this metabolic step. Research has highlighted the significant roles of UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 in the metabolism of a wide array of xenobiotics. Given that norantipyrine is a pyrazolone (B3327878) derivative, its glucuronidation likely involves one or more of these key enzymes. Further research employing in vitro systems with recombinant human UGT isoforms is necessary to definitively identify and characterize the kinetics of the specific enzymes involved in norantipyrine glucuronide formation.

Table 1: Key Human UGT Isoforms and Their General Substrate Classes

| UGT Isoform Family | Key Isoforms | General Substrate Classes | Potential Relevance to Norantipyrine Glucuronidation |

| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | Bilirubin, steroids, various drugs and xenobiotics | High, due to broad substrate specificity and high hepatic expression. |

| UGT2B | UGT2B7, UGT2B15 | Steroids, bile acids, morphine, non-steroidal anti-inflammatory drugs | High, particularly UGT2B7, which is a major hepatic UGT with broad substrate acceptance. |

Comprehensive Modeling of Glucuronide Disposition and Elimination Pathways

A thorough understanding of the disposition and elimination of norantipyrine glucuronide is essential for predicting its pharmacokinetic profile. This involves not only its formation but also its transport and excretion from the body. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that can be employed to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of norantipyrine and its metabolites, including the glucuronide conjugate.

PBPK models integrate physiological data with compound-specific parameters to provide a mechanistic understanding of its pharmacokinetics. For norantipyrine glucuronide, such models would incorporate data on its formation rate by specific UGT isoforms, its physicochemical properties, and its interactions with transport proteins.

Role of Efflux and Uptake Transporters in Glucuronide Excretion and Recycling

The hydrophilic nature of norantipyrine glucuronide necessitates the involvement of membrane transporters for its movement across cellular barriers in the liver and kidneys, the primary organs of drug elimination. The disposition of glucuronide conjugates is generally mediated by a coordinated interplay of uptake and efflux transporters.

Uptake Transporters: Organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) located on the sinusoidal membrane of hepatocytes are responsible for the uptake of glucuronides from the blood into the liver.

Efflux Transporters: Multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are key efflux transporters located on the canalicular membrane of hepatocytes and the apical membrane of renal proximal tubule cells. These transporters mediate the excretion of glucuronide conjugates into the bile and urine, respectively.

The potential for enterohepatic recycling of norantipyrine glucuronide also warrants consideration. This process involves the excretion of the glucuronide into the bile, followed by its hydrolysis back to norantipyrine by gut microbiota and subsequent reabsorption. The efficiency of this recycling loop is dependent on the activity of both hepatic efflux transporters and intestinal bacteria. While specific transporters for norantipyrine glucuronide have not been definitively identified, the general principles of glucuronide transport provide a framework for future investigation.

Table 2: Major Transporter Families Involved in Glucuronide Disposition

| Transporter Family | Key Members | Location | Function in Glucuronide Disposition |

| Organic Anion Transporters (OATs) | OAT1, OAT3 | Kidney (basolateral membrane) | Uptake from blood into renal cells for urinary excretion. |

| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3 | Liver (sinusoidal membrane) | Uptake from blood into hepatocytes for biliary excretion or further metabolism. |

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2, MRP3, MRP4 | Liver (canalicular and sinusoidal membranes), Kidney (apical membrane) | Efflux into bile and urine. |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Liver (canalicular membrane), Intestine (apical membrane) | Efflux into bile and limiting intestinal absorption. |

Development of Novel Analytical Techniques for Enhanced Metabolite Profiling and Omics Integration

Accurate and sensitive analytical methods are fundamental to the study of norantipyrine glucuronide. Advances in analytical chemistry have significantly enhanced the ability to detect, quantify, and characterize drug metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of antipyrine (B355649) and its metabolites. A reversed-phase HPLC assay has been successfully developed for the direct quantification of norantipyrine glucuronide along with other antipyrine glucuronides in human urine nih.gov. This method allows for the simultaneous assessment of different phase I and phase II metabolic pathways of antipyrine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for metabolite profiling. LC-MS/MS methods are well-suited for the simultaneous quantification of antipyrine and its metabolites in various biological samples, providing valuable data for pharmacokinetic and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of metabolites. 1H-NMR spectroscopy has been utilized to characterize the structure of isolated antipyrine glucuronides, including norantipyrine glucuronide, confirming their chemical identity nih.gov.

The integration of these advanced analytical techniques with 'omics' technologies presents a promising frontier in understanding the complete metabolic profile of antipyrine. Metabolomics, the comprehensive study of small molecules in a biological system, can provide a global snapshot of the metabolic response to antipyrine administration. Integrating metabolomic data with genomic and transcriptomic data (multi-omics) can help to identify genetic factors influencing the expression and activity of UGTs and transporters involved in norantipyrine glucuronide formation and disposition. While the direct application of multi-omics approaches to norantipyrine glucuronide research is still emerging, it holds the potential to unravel the complex interplay of factors governing its metabolism and to identify novel biomarkers of drug response.

Table 3: Comparison of Analytical Techniques for Norantipyrine Glucuronide Analysis

| Analytical Technique | Advantages | Disadvantages | Application in Norantipyrine Glucuronide Research |

| HPLC-UV | Robust, quantitative, widely available. | Lower sensitivity and selectivity compared to MS. | Quantification in biological fluids. nih.gov |

| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices. | Requires more specialized equipment and expertise. | Metabolite profiling and quantification. |

| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. | Structural characterization of isolated metabolites. nih.gov |

Q & A

Q. What are the standard methodologies for synthesizing and characterizing glucuronide sodium salts like Norantipyrine Glucuronide Sodium Salt?

Synthesis typically involves glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical conjugation via activated sugar intermediates. For characterization:

- Purity assessment : Use HPLC or capillary electrophoresis (CE) with phosphate buffer, deoxycholic acid, and acetone for separation .

- Structural confirmation : Employ NMR and mass spectrometry (e.g., LC-MS/MS) to verify the glucuronide moiety and sodium salt formation .

- Enzymatic validation : Test β-glucuronidase susceptibility to confirm the presence of the glucuronide bond .

Q. How do glucuronide sodium salts function as biomarkers in metabolic studies?

Glucuronides, such as estrone 3-(β-D-glucuronide), are urinary biomarkers for estrogen metabolism. They are quantified via enzyme immunoassays (EIAs) or LC-MS/MS in fecal, urine, or water samples. For example, estrone 3-glucuronide (E3G) levels correlate with menstrual cycle phases, making them useful in fertility studies .

Q. What analytical techniques are recommended for quantifying glucuronide conjugates in biological matrices?

- Chromatography : Reverse-phase HPLC with UV detection for chromogenic substrates like p-nitrophenyl-β-D-glucuronide (Km = ~0.22 mM for β-glucuronidase) .

- Mass spectrometry : LC-MS/MS for high sensitivity in complex matrices (e.g., detecting 7-hydroxycoumarin glucuronide in urine) .

- CE : Optimized with phosphate buffer and deoxycholic acid for resolving free and conjugated metabolites .

Advanced Research Questions

Q. How should researchers address contradictions in reported Km values for glucuronide transport proteins?

Discrepancies in Km values (e.g., 75 µM for MRP2-mediated E217G transport vs. 0.22 mM for β-glucuronidase activity) may arise from:

- Experimental conditions : Differences in pH, ion concentrations (e.g., sodium sulfate enhancing activity ), or cell models (e.g., transfected COS-7 cells vs. isolated perfused livers).

- Substrate specificity : MRP2 exhibits positive cooperativity for some glucuronides (e.g., E217G activates its own transport) but not others .

- Methodology : Compare kinetic assays (e.g., vesicular transport vs. intact cell systems) .

Q. What strategies optimize the detection of glucuronide sodium salts in low-abundance biological samples?

- Sample pre-concentration : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate glucuronides from interfering compounds.

- Derivatization : Use fluorescent tags (e.g., 4-methylumbelliferyl glucuronide) for enhanced sensitivity in enzymatic assays .

- Isotope dilution : Incorporate deuterated internal standards (e.g., androsterone-[d4] glucuronide) to correct for matrix effects in LC-MS/MS .

Q. How do structural modifications (e.g., sodium salt formation) influence glucuronide stability and bioavailability?

- Solubility : Sodium salts improve aqueous solubility, critical for in vitro assays (e.g., β-glucuronidase kinetics ).

- Stability : Monitor degradation under varying pH and temperature. For example, SN-38 glucuronide is stable in neutral buffers but hydrolyzes in acidic conditions .

- Transport efficiency : Sodium salts may alter affinity for transporters like MRP2 or OATP1B1, impacting biliary excretion .

Q. What experimental models are suitable for studying glucuronide-mediated drug resistance?

- Cell lines : Use MRP2-overexpressing cells (e.g., MDCK-II/MRP2) to assess glucuronide efflux .

- Animal models : Phenobarbital-treated rats show induced UGT activity, mimicking enhanced glucuronidation in drug-resistant tumors .

- In silico tools : Molecular docking to predict glucuronide interactions with UGT isoforms (e.g., UGT1A1/1A7 in irinotecan resistance ).

Methodological Challenges and Solutions

Q. How to mitigate interference from endogenous compounds during glucuronide analysis?

- Chromatographic separation : Use gradient elution with C18 columns to resolve structurally similar metabolites.

- Enzymatic digestion : Treat samples with β-glucuronidase to differentiate conjugated vs. free analytes .

- Blank matrices : Prepare calibration curves in analyte-free biological fluids to account for matrix effects .

Q. What quality control practices ensure reproducibility in glucuronide synthesis?

- Batch consistency : Validate purity (>95%) via COA and SDS documentation .

- Stability testing : Store lyophilized salts at -80°C to prevent hydrolysis; avoid repeated freeze-thaw cycles .

- Cross-laboratory validation : Share reference standards (e.g., deuterated androsterone glucuronide) for inter-study comparability .

Data Interpretation and Reporting

Q. How to reconcile conflicting data on glucuronide roles in cholestasis vs. detoxification?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.